3,6-Bis(chloromethyl)benzene-1,2-diol
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Overview
Description
3,6-Bis(chloromethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, featuring two hydroxyl groups and two chloromethyl groups attached to the benzene ring
Preparation Methods
The synthesis of 3,6-Bis(chloromethyl)benzene-1,2-diol typically involves the chloromethylation of benzene derivatives. One common method is the reaction of benzene-1,2-diol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl groups activate the benzene ring towards substitution by chloromethyl groups .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,6-Bis(chloromethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Bis(chloromethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(chloromethyl)benzene-1,2-diol involves its reactive functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
3,6-Bis(chloromethyl)benzene-1,2-diol can be compared to other benzene derivatives with similar functional groups:
1,2-Bis(chloromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,5-Bis(chloromethyl)benzene-1,2-diol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(chloromethyl)benzene: Another isomer with different chemical properties due to the position of the chloromethyl groups.
Properties
Molecular Formula |
C8H8Cl2O2 |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,6-bis(chloromethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2,11-12H,3-4H2 |
InChI Key |
MWGYYPXUCUWCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)O)O)CCl |
Origin of Product |
United States |
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